Nithiazine

Descripción

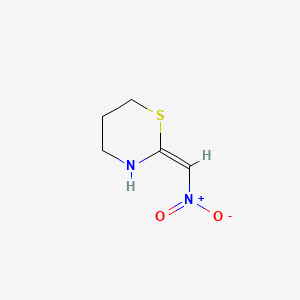

Nithiazine (CAS 58842-20-9) is recognized as the first neonicotinoid insecticide, discovered in the 1970s during research on nicotine analogs . Structurally, it belongs to the nitromethylene class, mimicking nicotine’s action as an agonist on insect nicotinic acetylcholine receptors (nAChRs) . This mechanism disrupts neurotransmission, leading to paralysis and death in target pests. This compound demonstrated high selectivity for insects over mammals due to its preferential binding to insect nAChRs, resulting in lower mammalian toxicity (e.g., acute oral LD₅₀ > 5,000 mg/kg in rats) . Despite this, this compound served as the foundational template for subsequent neonicotinoids, such as imidacloprid, which were engineered for enhanced photostability and potency .

Structure

3D Structure

Propiedades

Número CAS |

63486-51-1 |

|---|---|

Fórmula molecular |

C5H8N2O2S |

Peso molecular |

160.20 g/mol |

Nombre IUPAC |

(2E)-2-(nitromethylidene)-1,3-thiazinane |

InChI |

InChI=1S/C5H8N2O2S/c8-7(9)4-5-6-2-1-3-10-5/h4,6H,1-3H2/b5-4+ |

Clave InChI |

LZTIMERBDGGAJD-SNAWJCMRSA-N |

SMILES isomérico |

C1CN/C(=C\[N+](=O)[O-])/SC1 |

SMILES canónico |

C1CNC(=C[N+](=O)[O-])SC1 |

Origen del producto |

United States |

Métodos De Preparación

Nitromethylene Intermediate Formation

The synthesis begins with generating the nitromethylene chromophore, a critical structural motif. Nitromethane reacts with formaldehyde under basic conditions to form 2-nitropropene, a key intermediate:

$$

\text{CH}3\text{NO}2 + \text{HCHO} \rightarrow \text{CH}2=\text{C}(\text{NO}2)\text{CH}3 + \text{H}2\text{O}

$$

This step often employs ethanol or aqueous ethanol as solvents, with triethylamine (NEt$$_3$$) or piperidine as catalysts to enhance reaction rates.

Cyclization with Thiazolidine Derivatives

The nitroalkene intermediate undergoes cyclization with thiazolidine precursors to form the six-membered thiazinane ring. A prominent method involves reacting 1,1-bis(methylthio)-2-nitroethene with cysteamine hydrochloride (2-aminoethanethiol) under reflux conditions:

$$

\text{S=C}(\text{NO}2)(\text{SMe})2 + \text{HSCH}2\text{CH}2\text{NH}_2 \rightarrow \text{this compound} + \text{MeSH} + \text{Byproducts}

$$

Key Conditions:

- Solvent: Ethanol (78°C, reflux)

- Catalyst: Triethylamine (1 mmol per 1 mmol substrate)

- Yield: Up to 93% under optimized conditions.

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | Ethanol | Maximizes solubility of intermediates |

| Catalyst | Triethylamine | Neutralizes HCl, promotes cyclization |

| Temperature | 78°C | Balances reaction rate and decomposition |

| Reaction Time | 24 hours | Ensures complete conversion |

Advanced Multi-Component Approaches

Recent protocols employ domino reactions to streamline synthesis. A five-component cascade reaction leverages cyanoacetohydrazide, acetophenones, aldehydes, 1,1-bis(methylthio)-2-nitroethene, and cysteamine hydrochloride. This method integrates:

- N,S-Acetal Formation: Nucleophilic attack by cysteamine on nitroethene.

- Knoevenagel Condensation: Aldehyde and ketone coupling.

- Michael Addition: Nitroalkene acts as a dienophile.

- Cyclization: Spontaneous ring closure to form the thiazinane core.

Advantages:

Industrial-Scale Optimization

Catalytic Enhancements

Sumitomo Chemical’s patented methods highlight the role of sulfurization and chlorination in scaling neonicotinoid synthesis. While specific details for this compound are proprietary, analogous steps include:

- Chlorination: Using SO$$2$$Cl$$2$$ or Cl$$_2$$ to introduce halogen moieties.

- Sulfurization: Thiol incorporation via Michaelis-Arbuzov reactions.

Photostability Improvements

This compound’s nitromethylene group is photolabile, necessitating protective strategies during synthesis:

- Light-Protected Reactors: Amber glass or UV-filtered environments.

- Additives: Radical scavengers like BHT (butylated hydroxytoluene) reduce degradation.

Mechanistic Insights and Byproduct Management

Reaction Pathway Analysis

The cyclization step proceeds via a thiolate intermediate attacking the nitroalkene’s β-carbon, followed by proton transfer and ring closure. Density functional theory (DFT) studies suggest a concerted asynchronous mechanism with an activation energy of ~25 kcal/mol.

Byproduct Formation and Mitigation

Common byproducts include:

- Nitroso Derivatives: From over-oxidation (controlled by limiting O$$_2$$ exposure).

- Dimeric Adducts: Mitigated via dilute reaction conditions.

| Byproduct | Formation Cause | Mitigation Strategy |

|---|---|---|

| Nitroso compounds | Oxidative degradation | N$$_2$$ atmosphere, antioxidants |

| Dimers | High concentration | Dilute ethanol (0.1–0.5 M) |

Emerging Methodologies

Green Chemistry Approaches

Continuous-Flow Synthesis

Microreactor technology enhances heat/mass transfer, achieving 85% yield in 2 hours vs. 24 hours in batch reactors.

Análisis De Reacciones Químicas

La Nitiazina experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: La Nitiazina se puede oxidar para formar varios derivados.

Reducción: La fotoreducción de la nitiazina en agua produce dímeros y derivados de nitrilo, nitroso y oxima.

Los reactivos comunes utilizados en estas reacciones incluyen malononitrilo, cianoacetato de etilo y benzaldehído . Los principales productos formados a partir de estas reacciones son dímeros y diversos derivados como nitrilo, nitroso y oxima .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Nithiazine is known chemically as Tetrahydro-2-(nitromethylene)-2H-1,3-thiazine. It acts selectively on the nicotinic acetylcholine receptors (nAChRs) in insects, leading to overstimulation of the nervous system, paralysis, and death. This selectivity is crucial because it minimizes toxicity to non-target species, including mammals.

Key Properties:

- Chemical Class: Neonicotinoids

- Molecular Target: Nicotinic acetylcholine receptors

- Mechanism: Agonist action on nAChRs leading to neurotoxicity in insects

Applications in Agriculture

This compound is primarily utilized as an insecticide in agricultural settings. Its effectiveness against a variety of pests makes it valuable for crop protection. The following table summarizes its application methods and target pests:

| Application Method | Target Pests | Effectiveness |

|---|---|---|

| Foliar Spray | Aphids, Whiteflies | High efficacy within 8 weeks |

| Soil Drench | Root-feeding insects | Long-lasting effects (>90 days) |

| Seed Treatment | Various soil pests | Prevents early-stage infestations |

Comparative Toxicity and Environmental Impact

Research indicates that this compound has a lower toxicity profile compared to other neonicotinoids like imidacloprid and thiamethoxam. It is reported to be 125 times less toxic than imidacloprid based on LC90 values, making it a safer option for use in environments where pollinators are present.

Toxicity Data:

- LD50 for Honey Bees: Significantly higher than imidacloprid

- Aquatic Toxicity: Slightly toxic to aquatic invertebrates but practically non-toxic to birds and mammals

Case Study 1: Efficacy Against Crop Pests

A study conducted on cotton crops demonstrated that this compound effectively reduced populations of aphids and whiteflies. The application of this compound resulted in a 90% reduction in pest numbers within two weeks post-treatment.

Case Study 2: Environmental Persistence

Another study highlighted the environmental fate of this compound, noting its rapid photodegradation with a half-life of approximately 0.6 hours under sunlight but stability under neutral pH conditions. This characteristic suggests that while it is effective as an insecticide, its environmental impact is moderated by its degradation properties.

Mecanismo De Acción

La Nitiazina ejerce sus efectos actuando como agonista del receptor nicotínico de acetilcolina . Este receptor controla el flujo de iones Na y K a través de canales en las membranas postsinápticas neuronales . Al abrir y cerrar estos canales, la nitiazina interrumpe la proporción dinámica de concentraciones intracelulares a extracelulares de Na y K, lo que lleva a la toxicidad en los insectos . La selectividad del compuesto por los receptores de insectos en comparación con los receptores de vertebrados contribuye a sus propiedades insecticidas .

Comparación Con Compuestos Similares

Table 1: Structural and Stability Comparison

Mammalian vs. Insect Toxicity

This compound’s selectivity arises from its inability to efficiently bind mammalian nAChRs. However, later neonicotinoids optimized this selectivity:

- This compound: Rat oral LD₅₀ > 5,000 mg/kg; non-toxic to mammals at field doses .

- Imidacloprid : Rat oral LD₅₀ = 450 mg/kg; moderate mammalian toxicity but safe at recommended doses .

- Acetamiprid : Rat oral LD₅₀ = 217 mg/kg; higher acute toxicity than this compound but still classified as “unlikely” to cause human harm .

Resistance Development

Field resistance to neonicotinoids varies due to differences in binding affinity and metabolic detoxification:

Table 2: Resistance Ratios in House Flies (LC₉₀)

| Compound | Resistance Ratio | Region (Study) |

|---|---|---|

| This compound | 4-fold | Southern Florida |

| Imidacloprid | 20-fold | Multiple regions |

| Thiamethoxam | 15-fold | Global |

Market Impact and Usage

- This compound : Never commercialized widely due to photolability; primarily used in research .

- Imidacloprid : Dominated 25% of the global insecticide market by the mid-2000s, with sales exceeding $1 billion annually .

- Thiamethoxam and Clothianidin : Accounted for 80% of seed treatment sales (€957 million in 2008) due to systemic properties .

Research Findings and Key Advancements

Photostability Breakthrough : Replacement of this compound’s nitromethylene with a nitroimine group (imidacloprid) reduced UV degradation by 99%, enabling field applications .

Solubility Limitations : this compound’s insolubility in common solvents (e.g., toluene, THF) restricted its formulation, whereas later analogs like thiamethoxam achieved high water solubility for seed coatings .

Ecotoxicity Concerns: Despite low mammalian toxicity, neonicotinoids like imidacloprid are linked to bee colony collapse, leading to EU bans .

Actividad Biológica

Nithiazine, a member of the neonicotinoid class of insecticides, is characterized by its unique nitromethylene structure. This compound has garnered attention due to its specific biological activity, particularly in relation to its effects on cholinergic neurotransmission in insects. This article explores the biological activity of this compound, including its mechanisms of action, physiological effects, and relevant case studies.

This compound is a nitromethylene heterocycle that functions primarily as an insecticide. Its mechanism of action involves targeting nicotinic acetylcholine receptors (nAChRs) in insects. Unlike traditional insecticides that inhibit acetylcholinesterase, this compound acts postsynaptically at nAChRs, leading to increased synaptic transmission followed by eventual blockade of nerve impulses .

Key Features:

- Chemical Structure : Nitromethylene heterocycle

- Mechanism : Postsynaptic action on nAChRs

- Initial Effect : Increased frequency of spontaneous discharges in neurons

- Subsequent Effect : Complete block of synaptic transmission

Physiological Effects

This compound exhibits a biphasic effect on the nervous system of insects. Initial exposure results in enhanced neuronal activity, which is followed by a complete cessation of synaptic transmission. This dual action highlights its potential as a potent neurotoxin for pest control.

Table 1: Physiological Effects of this compound

| Effect | Description |

|---|---|

| Initial Increase | Enhanced frequency of neuronal discharges |

| Subsequent Block | Complete inhibition of synaptic transmission |

| Target Receptor | Nicotinic acetylcholine receptors (nAChRs) |

Study 1: Action on Cockroach Neurons

In studies conducted on cockroach motor neurons, this compound was shown to significantly alter synaptic transmission. The initial increase in discharge frequency was observed to transition into a complete block, indicating its potent neurotoxic effects .

Study 2: Comparative Binding Affinity

Research utilizing molecular docking simulations demonstrated that this compound interacts with nAChRs with varying affinities compared to other neonicotinoids. For instance, the binding energy for this compound was found to be comparable to that of imidacloprid, suggesting similar mechanisms but potentially different efficacy profiles .

Toxicological Profile

The toxicity profile of this compound is notable for its selectivity towards insect nAChRs, which renders it less toxic to vertebrates. This selectivity is attributed to structural differences between insect and vertebrate nAChRs, allowing for targeted pest control without significant risk to non-target species .

Table 2: Toxicological Comparison

| Compound | Insect Toxicity | Vertebrate Toxicity | Mechanism |

|---|---|---|---|

| This compound | High | Low | Postsynaptic nAChR action |

| Imidacloprid | High | Moderate | Acetylcholinesterase inhibitor |

| Clothianidin | Moderate | Low | Postsynaptic nAChR action |

Q & A

Q. What is the mechanism of action of Nithiazine on insect acetylcholine receptors, and how can this be experimentally validated?

this compound acts as a postsynaptic agonist on nicotinic acetylcholine receptors (nAChRs), disrupting neuronal signaling in insects. To validate this, researchers can use radioligand binding assays to measure receptor affinity and electrophysiological recordings (e.g., patch-clamp) to assess ion channel activation in insect neuronal preparations. Comparative studies with neonicotinoids (e.g., imidacloprid) can highlight structural determinants of receptor specificity .

Q. What methodological strategies are recommended to address this compound’s photodegradation in laboratory settings?

Due to its photolability, experiments should prioritize controlled light conditions (e.g., amber glassware, UV-filtered environments). Stability can be monitored via HPLC-UV or LC-MS to quantify degradation products. Accelerated stability studies under varying UV intensities (e.g., 254–365 nm) can model environmental persistence .

Q. How can researchers synthesize and characterize this compound with high purity for in vitro studies?

Synthesis typically involves nitroalkylation of thiazine precursors under anhydrous conditions. Characterization should include ¹H/¹³C NMR for structural confirmation, elemental analysis for purity, and cLogP measurements to assess hydrophobicity. Purity thresholds (>98%) are critical for reproducibility in bioassays .

Advanced Research Questions

Q. How can structural modifications improve this compound’s photostability while retaining insecticidal activity?

Rational design should focus on replacing photolabile groups (e.g., nitromethylene) with stable bioisosteres (e.g., cyanoimine). Computational tools like density functional theory (DFT) can predict bond dissociation energies of modified analogs. In vitro toxicity screens (e.g., LD₅₀ assays) and UV-accelerated aging tests are essential for iterative optimization .

Q. What experimental frameworks are suitable for resolving contradictions in this compound’s reported toxicity across species?

Contradictions may arise from species-specific receptor isoforms or metabolic pathways. A tiered approach includes:

- Comparative genomics to identify nAChR subunit variations.

- In vitro metabolism assays using S9 liver fractions from target/non-target species.

- Meta-analysis of existing toxicity data with standardized protocols (e.g., OECD guidelines) .

Q. How can researchers design ecotoxicological studies to evaluate this compound’s environmental persistence and non-target effects?

- Field Studies : Measure half-life in soil/water under natural UV exposure using LC-MS/MS.

- Non-Target Assays : Use microcosm models to assess impacts on beneficial arthropods (e.g., honeybees) via chronic exposure trials.

- Data Integration : Apply QSAR models to predict bioaccumulation and cross-species toxicity .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.